molecular formula C10H19NO4Se B13144787 Boc-D-Selenomethionine

Boc-D-Selenomethionine

Cat. No.: B13144787
M. Wt: 296.23 g/mol
InChI Key: QJDWZRHRGRTJOH-SSDOTTSWSA-N
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Description

Boc-D-Selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium instead of sulfur. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect the amino group during chemical reactions. Selenomethionine is known for its role in biological systems, particularly in antioxidant defense mechanisms and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Selenomethionine typically involves the protection of the amino group of D-selenomethionine with a Boc group. This can be achieved through the reaction of D-selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Selenomethionine can undergo various chemical reactions, including:

    Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenoxide back to the selenide form.

    Substitution: The Boc group can be removed under acidic conditions to yield D-selenomethionine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

    Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenide form of the compound.

    Deprotection: D-selenomethionine.

Scientific Research Applications

Boc-D-Selenomethionine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of selenium-containing peptides and proteins.

    Biology: Studied for its role in antioxidant defense mechanisms and its incorporation into selenoproteins.

    Medicine: Investigated for its potential therapeutic effects, including cancer prevention and treatment.

    Industry: Utilized in the production of selenium-enriched supplements and functional foods.

Mechanism of Action

Boc-D-Selenomethionine exerts its effects primarily through its incorporation into selenoproteins, which play crucial roles in antioxidant defense and redox regulation. The selenium atom in the compound can participate in redox reactions, helping to neutralize reactive oxygen species (ROS) and regenerate other antioxidants like glutathione. This mechanism is vital for protecting cells from oxidative damage and maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Selenomethionine: The unprotected form of Boc-D-Selenomethionine, commonly used in dietary supplements.

    Sodium Selenite: An inorganic form of selenium used in supplements and animal feed.

    Se-methylselenocysteine: Another organic selenium compound with potential anticancer properties.

Uniqueness

This compound is unique due to the presence of the Boc protecting group, which allows for selective reactions and modifications in synthetic chemistry. This makes it a valuable intermediate in the synthesis of more complex selenium-containing molecules.

Properties

Molecular Formula

C10H19NO4Se

Molecular Weight

296.23 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid

InChI

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

QJDWZRHRGRTJOH-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC[Se]C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O

Origin of Product

United States

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